molecular formula C12H12N2O4S B11782626 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole

Cat. No.: B11782626
M. Wt: 280.30 g/mol
InChI Key: MIQUPOXVBGMWLH-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethylsulfonyl group at the third position and a 4-nitrophenyl group at the second position of the pyrrole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-(4-nitrophenyl)-1H-pyrrole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro group and the ethylsulfonyl group can influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(4-aminophenyl)-1H-pyrrole
  • 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole

Uniqueness

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is unique due to the combination of the ethylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

3-ethylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole

InChI

InChI=1S/C12H12N2O4S/c1-2-19(17,18)11-7-8-13-12(11)9-3-5-10(6-4-9)14(15)16/h3-8,13H,2H2,1H3

InChI Key

MIQUPOXVBGMWLH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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